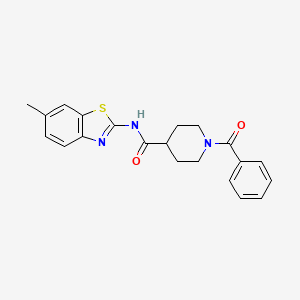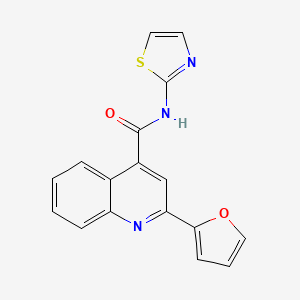![molecular formula C16H12O6 B11158847 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B11158847.png)
5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a complex organic compound that features a furan ring, a coumarin moiety, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid typically involves the following steps:
Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the coumarin derivative reacts with a furan compound in the presence of a Lewis acid catalyst.
Final Coupling and Carboxylation: The final step involves the coupling of the furan and coumarin moieties, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the coumarin moiety, converting the lactone ring into a dihydrocoumarin structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Halogenated or nitrated coumarin derivatives.
Aplicaciones Científicas De Investigación
5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial and anti-inflammatory properties.
Materials Science: Its photoactive properties can be exploited in the development of smart materials and photoresponsive polymers.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms, particularly those involving coumarin derivatives.
Mecanismo De Acción
The mechanism of action of 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid involves its interaction with biological targets such as enzymes and receptors. The coumarin moiety can inhibit enzymes like bacterial DNA gyrase, leading to antimicrobial effects . The furan ring may also interact with cellular components, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin moiety and exhibit similar biological activities.
Furan-2-carboxylic acid derivatives: These compounds have the furan ring and carboxylic acid group, making them structurally similar.
Uniqueness
5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is unique due to the combination of the coumarin and furan moieties in a single molecule
Propiedades
Fórmula molecular |
C16H12O6 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
5-methyl-4-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C16H12O6/c1-9-11(6-14(21-9)16(18)19)8-20-12-4-2-10-3-5-15(17)22-13(10)7-12/h2-7H,8H2,1H3,(H,18,19) |
Clave InChI |
ZRNJAOMUWYEWJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)C(=O)O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11158771.png)

![2-acetyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11158775.png)
![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11158782.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-isoleucine](/img/structure/B11158787.png)
![7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B11158795.png)
![Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B11158798.png)

![7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11158809.png)
![4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11158813.png)
![trans-N-(3-bromophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11158814.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11158818.png)
![3-hexyl-4-methyl-7-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy}-2H-chromen-2-one](/img/structure/B11158829.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11158842.png)
